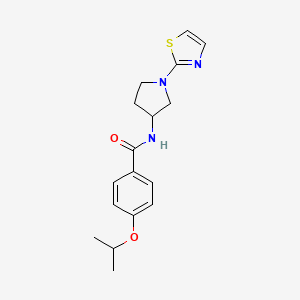

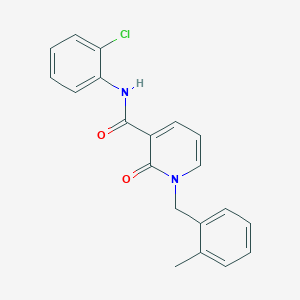

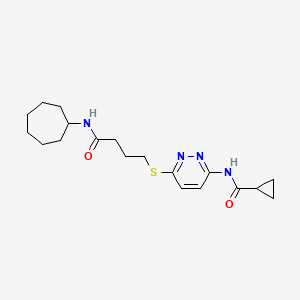

4-异丙氧基-N-(1-(噻唑-2-基)吡咯烷-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

Thiazoles can be synthesized from simple precursors . For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound, which in turn was converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions due to the presence of reactive positions on the ring where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

抗肿瘤和细胞毒活性

噻唑类化合物已被研究用于其作为抗肿瘤和细胞毒剂的潜力。 例如,Gulsory 和 Guzeldemirci 合成了一系列 [6-(4-溴苯基)咪唑并[2,1-b]噻唑-3-基]乙酸亚芳基酰肼,发现其中一种化合物对前列腺癌细胞具有强大的作用 .

抗菌特性

噻唑类化合物表现出抗菌活性。磺胺噻唑,一种抗菌药物,含有噻唑环。 此外,其他噻唑类化合物,如利托那韦(一种抗逆转录病毒药物)和阿巴芬净(一种抗真菌药物),已被探索其治疗潜力 .

镇痛和抗炎作用

虽然关于该化合物的具体研究有限,但噻唑类化合物通常与镇痛和抗炎特性有关。 进一步的研究可以探索这方面 .

神经保护潜力

噻唑类化合物可能在神经保护中发挥作用。 研究它们对神经元健康和功能的影响可能是未来研究的一个有趣方向 .

利尿活性

虽然与您指定的化合物没有直接联系,但噻唑类化合物已被研究用于其利尿作用。 了解它们的行动机制和潜在的临床应用可能是宝贵的 .

化学反应加速剂

噻唑衍生物作为各种化学化合物的母体材料,包括化学反应加速剂。 它们在催化和合成化学中的作用值得进一步探索 .

其他应用

噻唑类化合物也存在于维生素 B1(硫胺素)中,它在能量代谢和神经系统功能中发挥着至关重要的作用。 此外,它们还用于杀生物剂、杀真菌剂和染料 .

作用机制

未来方向

属性

IUPAC Name |

4-propan-2-yloxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12(2)22-15-5-3-13(4-6-15)16(21)19-14-7-9-20(11-14)17-18-8-10-23-17/h3-6,8,10,12,14H,7,9,11H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXERTQJOUZXPCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)

![5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2416102.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2416107.png)

![2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416114.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2416115.png)